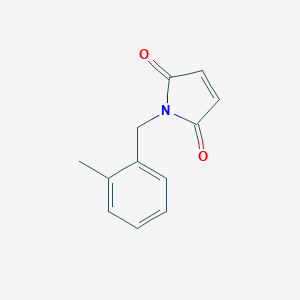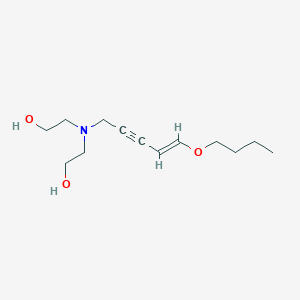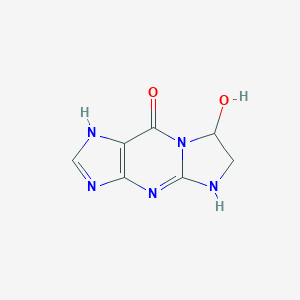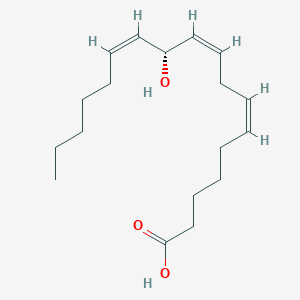
11-Hydroxy-6,9,12-octadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-6,9,12-octadecatrienoic acid (also known as 11-HOTEA) is a type of fatty acid that has been found to have various biochemical and physiological effects. It is synthesized from linolenic acid, which is an essential fatty acid that cannot be produced by the human body and must be obtained through diet.
Mecanismo De Acción
The exact mechanism of action of 11-HOTEA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. It may also interact with specific receptors in the body, although further research is needed to fully elucidate its mechanism of action.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-tumor effects, 11-HOTEA has been found to have other biochemical and physiological effects. It has been shown to regulate lipid metabolism, improve insulin sensitivity, and reduce oxidative stress in animal models. It may also have neuroprotective properties and be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11-HOTEA in lab experiments is that it is a naturally occurring compound that can be synthesized from a readily available precursor. However, its instability and susceptibility to oxidation can make it difficult to work with in some experimental settings. In addition, further research is needed to fully understand its pharmacokinetics and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 11-HOTEA. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune disorders, such as arthritis and multiple sclerosis. It may also have applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
11-HOTEA can be synthesized through a process called autoxidation, which involves the reaction of linolenic acid with oxygen in the presence of heat and light. This process can also occur naturally in the body, where linolenic acid is converted to 11-HOTEA through enzymatic reactions.
Aplicaciones Científicas De Investigación
Research on 11-HOTEA has focused on its potential therapeutic applications, particularly in the areas of inflammation and cancer. Studies have shown that 11-HOTEA can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been found to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Propiedades
Número CAS |
145178-66-1 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(6Z,9Z,11R,12Z)-11-hydroxyoctadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h5-6,11-12,14-15,17,19H,2-4,7-10,13,16H2,1H3,(H,20,21)/b6-5-,14-11-,15-12-/t17-/m1/s1 |
Clave InChI |
TWTHFEGWSHYELZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C\[C@H](/C=C\C/C=C\CCCCC(=O)O)O |
SMILES |
CCCCCC=CC(C=CCC=CCCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CC(C=CCC=CCCCCC(=O)O)O |
Sinónimos |
11(R)-hydroxy-6(Z),9(Z),12(Z)-octadecatrienoic acid 11-HODTA 11-hydroxy-6,9,12-octadecatrienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



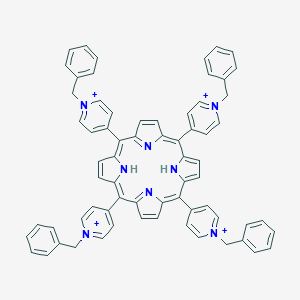
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
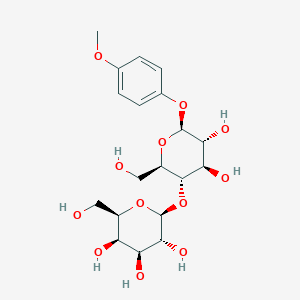
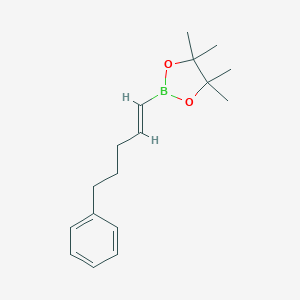
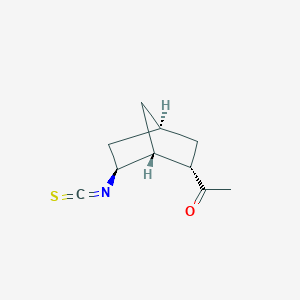
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)
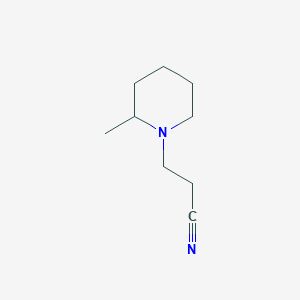
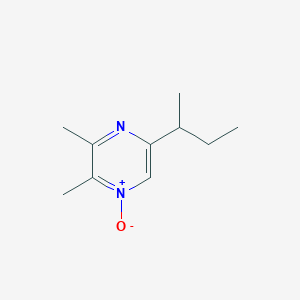

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
